PRMT5 Protein Degradation vs. Inhibition
MS4322 effectively reduces PRMT5 protein levels in MCF-7 breast cancer cells in a concentration-dependent manner, with a DC50 value of 1.1 μM and a maximum degradation (Dmax) of 74±10% . This degradation activity translates to potent inhibition of MCF-7 cell proliferation, which is at least as effective as the positive control PRMT5 inhibitor EPZ015666, but operates through a degradation-dependent mechanism rather than enzymatic inhibition alone [1].
| Evidence Dimension | PRMT5 protein degradation potency (DC50) and cellular anti-proliferative effect |
|---|---|
| Target Compound Data | DC50 = 1.1±0.6 μM, Dmax = 74±10% in MCF-7 cells; anti-proliferative activity comparable to EPZ015666 |
| Comparator Or Baseline | EPZ015666 (PRMT5 inhibitor) — anti-proliferative effect used as positive control |
| Quantified Difference | MS4322 achieves PRMT5 degradation with DC50 = 1.1 μM; anti-proliferative efficacy comparable to EPZ015666 but via distinct mechanism |
| Conditions | MCF-7 breast cancer cell line; concentration-dependent degradation assay |
Why This Matters
This establishes MS4322 as a chemically distinct tool for dissecting PRMT5 scaffolding functions versus enzymatic activity in cancer biology.
- [1] Yudao Shen, et al. J Med Chem. 2020 Sep 10;63(17):9977-9989. View Source
